5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine
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Description
“5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C7H6N4OS . It has a molecular weight of 194.21 . This compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6N4OS/c8-6-10-11-7(13-6)12-5-1-3-9-4-2-5/h1-4H,(H2,8,10) .Chemical Reactions Analysis
There is a study that describes “this compound” derivatives as potent inhibitors of Bloom helicase . Bloom helicase plays an important function in DNA repair by unwinding complementary strands of duplex DNA as well as atypical DNA structures such as Holliday junctions .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 194.22 . The compound should be stored at room temperature .Scientific Research Applications
Anticancer Properties
A notable study by Abdo and Kamel (2015) synthesized a series of thiadiazol derivatives, including 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines, and evaluated their anticancer activity. The compounds displayed significant cytotoxicity against various human cancer cell lines, with Mannich bases showing the most potent activity. Specifically, one derivative exhibited potent activity against gastric cancer cells, surpassing that of the standard drug CHS 828 (Abdo & Kamel, 2015).
Synthetic and Theoretical Chemistry
Research conducted by Subbotina et al. (2005) explored the thermal transformation of thiadiazole derivatives, leading to new compounds through Dimroth-type rearrangement. This study contributes to the understanding of the chemical behavior and potential applications of thiadiazole derivatives in synthetic chemistry (Subbotina et al., 2005).
Biological Evaluation and Molecular Docking
Rizk et al. (2020) designed and synthesized pyrazolo[3,4-d]thiazole derivatives, investigating their antimicrobial and antioxidant activities. Molecular docking studies suggested that some compounds could act as inhibitors of cathepsin D, indicating potential for anticancer activity (Rizk et al., 2020).
Spectral, X-ray, and DFT Studies
Dani et al. (2013) conducted spectral, X-ray, and DFT studies on 1,3,4-thiadiazol derivatives, including 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine. This research provides valuable insights into the structural and electronic properties of thiadiazol derivatives (Dani et al., 2013).
Electrochromic Materials
Ming et al. (2015) reported the development of thiadiazolo[3,4-c]pyridine-based donor-acceptor-type electrochromic polymers. These materials exhibit fast-switching capabilities and low bandgap, suggesting their potential application in electrochromic devices (Ming et al., 2015).
Properties
IUPAC Name |
5-pyridin-4-yloxy-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c8-6-10-11-7(13-6)12-5-1-3-9-4-2-5/h1-4H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKWUWFOVTCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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